molecular formula C11H14FN B2776892 2-(3-Fluorophenyl)-2-methylpyrrolidine CAS No. 1196552-02-9

2-(3-Fluorophenyl)-2-methylpyrrolidine

Cat. No.: B2776892
CAS No.: 1196552-02-9
M. Wt: 179.238
InChI Key: JJKMTCQWFYVUEY-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-2-methylpyrrolidine is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles. The presence of a fluorophenyl group and a methyl group on the pyrrolidine ring makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-2-methylpyrrolidine can be achieved through several methods. One common approach involves the reaction of 3-fluorobenzaldehyde with methylamine to form an imine intermediate. This intermediate is then subjected to cyclization under acidic conditions to yield the desired pyrrolidine compound. Another method involves the use of 3-fluorophenylacetonitrile and methylamine, followed by cyclization using a suitable catalyst.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-2-methylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.

Scientific Research Applications

2-(3-Fluorophenyl)-2-methylpyrrolidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-2-methylpyrrolidine: Lacks the fluorine atom, which may result in different chemical and biological properties.

    2-(4-Fluorophenyl)-2-methylpyrrolidine: Similar structure but with the fluorine atom in a different position, potentially altering its reactivity and interactions.

    2-(3-Chlorophenyl)-2-methylpyrrolidine: Substitution of fluorine with chlorine can lead to different chemical behavior and applications.

Uniqueness

2-(3-Fluorophenyl)-2-methylpyrrolidine is unique due to the presence of the fluorine atom at the 3-position of the phenyl ring. This fluorine atom can influence the compound’s electronic properties, reactivity, and interactions with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

2-(3-fluorophenyl)-2-methylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c1-11(6-3-7-13-11)9-4-2-5-10(12)8-9/h2,4-5,8,13H,3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKMTCQWFYVUEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole (6.1 g, 37.4 mmol) in 100 mL THF was cooled to −78° C., and boron trifluoride diethyl etherate (9.47 mL, 74.8 mmol) was added drop-wise over 5 minutes. The resulting cloudy reaction mixture was stirred at −78° C. for 40 minutes. MeLi (1.6 M in diethyl ether, 46.7 mL, 74.8 mmol) was added drop-wise over 10 minutes. The mixture was stirred at −78° C. for another 2 hours, then warmed up to ambient temperature overnight. For workup, water and EtOAc were added to the reaction mixture, and the aqueous layer was acidified with HCl solution. After separating and discarding the organic layer, the aqueous layer was basified with NaOH (6 N, aq.) to pH=12 and extracted twice with EtOAc. The combined organic extracts was dried over Na2SO4 and concentrated to get a mixture of the desired product (2-(3-fluorophenyl)-2-methylpyrrolidine) and starting material (4.3 g, 1.3:1 of the desired product:starting material, 37% yield). The crude product was used in the next step without any further purification.
Quantity
6.1 g
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100 mL
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9.47 mL
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46.7 mL
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Synthesis routes and methods II

Procedure details

In step 8-2, 3-chloro-N-(1-(3-fluorophenyl)ethylidene)propan-1-amine (8-1) (4.7 g, 22 mmol) was added at −78° C. to a solution of lithium granules (0.8 g, 110 mmol) and 4,4′-di-tert-butylbiphenyl (0.6 g, 2.2 mmol) in THF (40 mL) cooled to −78° C. The resulting solution was stirred at −78° C. for 2 hours then quenched with water and the temperature was allowed to increase to 20° C. Solids were then removed by filtration, the mother liquor was reduced using a rotary evaporator and the resulting residue was reconstituted in ethyl acetate. The organic was washed with 1N HCl (3×25 mL) and the aqueous layer extracted with ethyl acetate. The aqueous layer was neutralized with 1N NaOH solution and extracted with ethyl acetate (3×100 mL). The organic layer was dried with sodium sulfate and the solvent removed to yield 2-(3-fluorophenyl)-2-methylpyrrolidine (8-2) as a light yellow oil. m/z=180.3 [M+1].
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4.7 g
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0.6 g
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